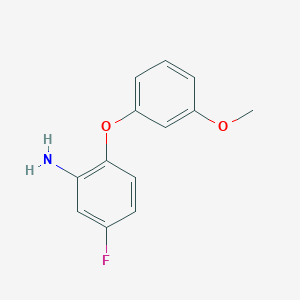

5-Fluoro-2-(3-methoxyphenoxy)aniline

Beschreibung

Chemical Identity and Nomenclature

This compound is a substituted aniline derivative characterized by the presence of both fluorine and methoxyphenoxy substituents on the aromatic ring system. The compound possesses the molecular formula Carbon-13 Hydrogen-12 Fluorine-1 Nitrogen-1 Oxygen-2 and exhibits a molecular weight of 233.24 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as this compound, which precisely describes the substitution pattern on the parent aniline structure.

The compound is catalogued under multiple Chemical Abstracts Service registry numbers, with 937596-43-5 being the primary identifier. Additional registry numbers include 640767-10-8, which appears in various chemical databases and commercial listings. The Molecular Design Limited number MFCD08687847 provides another standardized identifier for database searches and chemical inventory management. The Simplified Molecular Input Line Entry System code NC1=CC(F)=CC=C1OC2=CC=CC(OC)=C2 offers a computer-readable representation of the molecular structure.

The nomenclature variations found in chemical literature include 5-fluoro-2-(3-methoxyphenoxy)phenylamine and this compound, both referring to the same chemical entity. These naming conventions reflect different approaches to describing the aromatic amine functionality while maintaining consistency with established chemical nomenclature standards.

Historical Context in Fluorinated Aniline Research

The development of fluorinated aniline compounds traces its origins to the broader historical context of aniline chemistry, which began with the isolation of aniline itself in 1826 by Otto Unverdorben through destructive distillation of indigo. The subsequent work by Friedlieb Runge in 1834, who isolated a substance from coal tar that produced blue coloration with chloride of lime, and Carl Julius Fritzsche's 1840 treatment of indigo with caustic potash, contributed to the fundamental understanding of aromatic amines. August Wilhelm von Hofmann's 1843 demonstration that these various substances were identical established the foundation for systematic aniline chemistry research.

The evolution toward fluorinated aniline derivatives emerged from the recognition that fluorine substitution could significantly modify the electronic properties and reactivity patterns of aromatic amines. Substituted anilines, as a class of compounds derived from aniline through modification with different functional groups, became important starting materials in various chemical syntheses, including nitrogen-phenyl nicotinamide derivatives and cinnoline compounds. The specific development of fluorinated variants capitalized on fluorine's unique properties, including its strong electronegativity and minimal steric hindrance.

The introduction of fluorine atoms into aniline structures has been recognized as a valuable strategy for modulating basicity and enhancing metabolic stability in bioactive compounds. Fluorinated amines have emerged as important organic intermediates, synthesized primarily through hydrogenation reduction or fluoroamination processes. The strategic incorporation of fluorine substituents represents a significant advancement in the design of aniline-based building blocks for pharmaceutical and materials applications.

Structural Classification and Chemical Taxonomy

This compound belongs to the broader classification of substituted anilines, which are characterized by the presence of functional groups attached to the parent aniline structure. Within this classification, the compound represents a multi-substituted aromatic amine featuring both halogen and ether functional groups. The fluorine atom at the 5-position introduces electron-withdrawing characteristics, while the 3-methoxyphenoxy group at the 2-position provides both electron-donating methoxy functionality and extended conjugation through the phenoxy linkage.

The structural framework consists of two aromatic rings connected through an ether bridge, with the primary aniline ring bearing fluorine substitution and the secondary ring carrying methoxy substitution. This arrangement creates a molecule with distinct electronic regions and potential sites for chemical modification. The aniline moiety retains its characteristic amino group functionality, enabling participation in typical amine reactions such as electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions.

From a chemical taxonomy perspective, this compound represents an intersection of several important chemical classes. It functions as a fluorinated building block, contributing to the expanding library of organofluorine compounds used in medicinal chemistry and materials science. Simultaneously, it serves as an aromatic ether, providing structural diversity through the phenoxy linkage. The presence of the methoxy group classifies it among methoxy-substituted aromatics, which are known for their electron-donating properties and influence on reactivity patterns.

The molecular architecture enables classification as a biaryl ether system, where two aromatic rings are connected through an oxygen bridge. This structural motif is commonly encountered in bioactive molecules and materials applications, making the compound a valuable synthetic intermediate for accessing more complex molecular targets.

Research Significance and Applications Overview

The research significance of this compound extends across multiple scientific disciplines, primarily centered on its utility as a synthetic building block and its potential in materials science applications. Current research has demonstrated the compound's effectiveness in the synthesis of various heterocyclic systems, particularly benzothiazole derivatives and triazine-based polymers. These applications highlight the molecule's versatility in accessing structurally diverse targets through well-established synthetic methodologies.

In the context of materials science, fluorinated aniline derivatives have shown particular promise in the development of hole-transporting materials for optoelectronic applications. Research has demonstrated that fluorination of aniline units can effectively lower the highest occupied molecular orbital levels, leading to improved performance in perovskite solar cells and light-emitting diodes. The strategic positioning of fluorine atoms influences the electronic properties of the resulting materials, making compounds like this compound valuable precursors for advanced material synthesis.

The compound's structural features make it particularly suitable for pharmaceutical chemistry applications, where the combination of fluorine substitution and aromatic ether functionality provides opportunities for developing bioactive molecules with enhanced properties. The fluorine atom contributes to improved metabolic stability and modified binding characteristics, while the methoxyphenoxy group offers additional sites for molecular recognition and interaction with biological targets.

Research applications have also explored the compound's utility in organic synthesis methodologies, particularly in reactions involving nucleophilic aromatic substitution and palladium-catalyzed amination processes. The electronic properties imparted by the fluorine and methoxy substituents influence reactivity patterns, enabling selective transformations and efficient access to complex molecular architectures. The availability of multiple reactive sites within the molecule provides flexibility in synthetic design and enables the construction of diverse chemical libraries for screening applications.

Eigenschaften

IUPAC Name |

5-fluoro-2-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOBIQBTRGRHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenoxy)aniline typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-nitrophenol with 3-methoxyphenol in the presence of a base to form an ether linkage. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted phenylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Fluoro-2-(3-methoxyphenoxy)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is particularly useful in proteomics research for labeling and identifying proteins .

Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential medicinal properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares molecular formulas, weights, substituents, and purity data for 5-Fluoro-2-(3-methoxyphenoxy)aniline and its analogs:

*Estimated based on molecular formula.

Key Observations :

- Substituent Effects: The 3-methoxyphenoxy group in the target compound increases molecular weight and steric hindrance compared to smaller substituents like methyl (125.14 g/mol) or pyrrole (176.19 g/mol). Electron-rich groups (e.g., methoxyphenoxy, furan) may enhance solubility in polar solvents, while electron-deficient groups (e.g., pyridine in ) could reduce it .

- Purity : Most analogs are synthesized with ≥95% purity, suggesting reliable synthetic protocols for fluorinated anilines .

RAD51 Inhibition

- 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (5c) : Demonstrated 97% yield and activity as a RAD51 D-loop inhibitor, a critical target in DNA repair pathways .

Cancer Research

Biologische Aktivität

5-Fluoro-2-(3-methoxyphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various biological applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H12FNO2

- CAS Number : 937596-43-5

The compound features a fluorine atom and a methoxy group, which contribute to its reactivity and interaction with biological targets. The presence of these substituents enhances its potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic activity. The key pathways involved include:

- Signal Transduction : Modulation of signaling pathways that affect cellular responses.

- Metabolic Pathways : Alteration of metabolic processes through enzyme inhibition.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

Case Studies and Research Findings

- Cell Proliferation Inhibition :

-

Enzyme Interaction Studies :

- Research involving proteomics highlighted the use of this compound as a tool for labeling proteins. This application underscores its role in studying enzyme interactions and modifications.

-

Comparative Analysis with Similar Compounds :

- A comparative study indicated that this compound possesses unique biological properties when compared to similar compounds like 2-Fluoro-4-methoxyphenylamine. The distinct substitution pattern contributes to enhanced reactivity and biological target interaction.

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 5-Fluoro-2-(3-methoxyphenoxy)aniline, and what critical reaction conditions must be optimized?

Methodological Answer:

Synthesis typically involves sequential functionalization of the aniline core. Key steps include:

Nitro Group Introduction : Nitration of a halogenated precursor (e.g., 1,2-dichloro-3-methoxybenzene) under controlled temperatures (-20°C to 80°C) to avoid over-nitration .

Phenoxy Substitution : Nucleophilic aromatic substitution (SNAr) using 3-methoxyphenol in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to install the phenoxy group .

Reduction of Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amine .

Critical Conditions :

- Temperature control during nitration to prevent side reactions.

- Solvent selection for SNAr to enhance nucleophilicity.

- Catalyst loading (5–10% Pd-C) and hydrogen pressure (1–3 atm) for efficient reduction .

Basic: Which analytical techniques are most effective for characterizing this compound, and how is purity validated?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for fluorine coupling (e.g., ³JHF splitting in aromatic regions) and methoxy protons (~δ 3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Basic: How do the electronic effects of the fluoro and methoxyphenoxy substituents influence the compound’s reactivity?

Methodological Answer:

- Fluoro Substituent : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position and stabilizing intermediates in SNAr reactions .

- Methoxyphenoxy Group : The methoxy oxygen donates electron density via resonance, activating the ring for electrophilic attack at ortho/para positions relative to the phenoxy group .

Practical Implication : Reactivity can be tuned for further derivatization (e.g., acylation, sulfonation) by leveraging these electronic effects .

Advanced: How can researchers resolve contradictory data in synthetic yields or byproduct formation during preparation?

Methodological Answer:

- Root-Cause Analysis :

- Case Study : In nitration steps, excess HNO₃ can form dinitro byproducts (e.g., 54% yield of dinitro derivative under H₂SO₄/HNO₃ vs. 73% mononitro product with HNO₃ alone) . Mitigation involves stepwise addition of nitrating agents.

Advanced: What methodologies are suitable for studying the environmental degradation of this compound in soil or aqueous systems?

Methodological Answer:

- Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation, analyzed via UV-Vis spectroscopy and COD measurements .

- Soil Migration Studies : Conduct column experiments with variable pumping speeds to model leaching behavior. Aniline derivatives show increased mobility in sandy soils at high flow rates .

- Analytical Tools :

- HPLC-MS/MS : Quantify degradation products (e.g., hydroxylated or deaminated derivatives).

- QSAR Modeling : Predict persistence based on logP and Hammett constants .

Advanced: How can computational chemistry aid in predicting the biological or catalytic activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Simulate binding affinities to enzymes (e.g., cytochrome P450) using molecular docking .

- Molecular Dynamics (MD) : Model interactions with lipid bilayers to assess membrane permeability for drug design .

Advanced: What strategies can be employed to study the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- In Vitro Assays :

- In Silico Screening : Virtual screening against Protein Data Bank (PDB) targets to prioritize experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.